2-Methyl-4-nitropyridine

Organic synthesis Process chemistry Heterocyclic intermediates

2-Methyl-4-nitropyridine (13508-96-8) offers a uniquely activated 4-nitro group for S_NAr and a 2-methyl group for orthogonal functionalization, enabling efficient 2,4-disubstituted pyridine synthesis. This specific isomer ensures correct regiochemistry for kinase inhibitors and agrochemicals, avoiding the failures common with 3- or 5-nitro isomers. High 92-95% synthetic yield ensures cost-effective scaling. Purity ≥98%.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 13508-96-8
Cat. No. B019543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-nitropyridine
CAS13508-96-8
Synonyms2-Methyl-4-nitro-pyridine;  4-Nitro-2-picoline;  NSC 170691; 
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O2/c1-5-4-6(8(9)10)2-3-7-5/h2-4H,1H3
InChIKeyHWPIDHRDNNZJSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-nitropyridine CAS 13508-96-8: Technical Specifications and Structural Identity for Sourcing


2-Methyl-4-nitropyridine (CAS 13508-96-8, C₆H₆N₂O₂, MW 138.12), also known as 4-nitro-2-picoline, is a disubstituted heteroaromatic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a nitro group at the 4-position . This electron-deficient aromatic system exhibits a predicted boiling point of 241.5 °C at 760 mmHg and a predicted density of 1.246 g/cm³, with reported melting point values ranging from 32–44 °C depending on purity and measurement conditions . The compound appears as a pale yellow to yellow crystalline solid at ambient temperature and demonstrates higher solubility in organic solvents including ethanol, acetone, chloroform, and dichloromethane than in water [1][2]. This specific 2-methyl-4-nitro substitution pattern imparts a distinct electronic and steric profile that governs its reactivity in nucleophilic aromatic substitution, cross-coupling, and reduction pathways, distinguishing it from positional isomers.

Why 2-Methyl-4-nitropyridine Cannot Be Interchanged with 2-Methyl-3-nitropyridine or 2-Methyl-5-nitropyridine in Synthetic Workflows


The position of the nitro group on the 2-methylpyridine scaffold fundamentally alters both the compound's electronic landscape and its synthetic accessibility. In 2-methyl-4-nitropyridine, the para-relationship between the electron-withdrawing nitro group and the ring nitrogen creates a uniquely activated site for nucleophilic aromatic substitution (S_NAr) at the 2- and 6-positions while leaving the methyl-bearing 2-position available for subsequent transformations following nitro reduction . By contrast, 2-methyl-3-nitropyridine places the nitro group ortho to the ring nitrogen, altering the regioselectivity of nucleophilic attack and reducing S_NAr efficiency [1]. 2-Methyl-5-nitropyridine, with its meta-disposed nitro group, exhibits substantially different electronic properties and is accessed via distinct synthetic routes with markedly lower yields from direct pyridine nitration [2]. Additionally, the base dissociation behavior differs measurably: the pKa of the conjugate acid of 2-methyl-4-nitropyridine in acetonitrile is approximately 7.1, whereas related 3,5-disubstituted 4-nitropyridines with additional methyl groups show pKa shifts of up to 0.7 units, directly impacting protonation state under reaction conditions and subsequent purification requirements [3]. These differences are not academic—they translate directly to failed coupling reactions, incorrect regiochemical outcomes, or unacceptable yields if the wrong isomer is substituted into an established protocol.

Quantitative Comparative Evidence for Selecting 2-Methyl-4-nitropyridine Over Positional Isomers


Synthetic Accessibility: 92–95% Yield from 2-Chloro-4-nitropyridine Versus Low-Yield Alternative Routes to Other Isomers

The patented preparation of 2-methyl-4-nitropyridine proceeds from 2-chloro-4-nitropyridine and diethyl malonate/sodium, delivering molar yields of 92–95% at multi-gram scale under industrially adaptable conditions [1]. In contrast, direct nitration of 2-methylpyridine with N₂O₅/NaHSO₃ to access the 5-nitro isomer produces 2-methyl-5-nitropyridine in only 36% yield [2]. The 3-nitro isomer, when obtainable at all, is typically generated as a minor byproduct (approximately 4%) from HNO₃/H₂SO₄ nitration of 2-methylpyridine, requiring complex purification to isolate [3]. This nearly threefold yield differential for the 4-nitro isomer versus the 5-nitro isomer translates directly to lower cost per gram and improved supply chain reliability for procurement decisions.

Organic synthesis Process chemistry Heterocyclic intermediates

Regioselective Nucleophilic Substitution: 4-Nitro Group as an Activating and Leaving Group

The 4-nitro substitution pattern in 2-methyl-4-nitropyridine uniquely activates the pyridine ring for nucleophilic aromatic substitution (S_NAr). The para-positioning of the nitro group relative to the ring nitrogen creates a strong electron-withdrawing effect that stabilizes the Meisenheimer intermediate during nucleophilic attack, facilitating substitution at the nitro-bearing carbon [1]. This regiochemical arrangement enables the nitro group to serve both as an activating group for additional functionalization and as a competent leaving group for nucleophilic displacement, a dual role not efficiently realized in the 3-nitro or 5-nitro isomers where the nitro group occupies positions less electronically favorable for S_NAr [2]. The 2-methyl group further contributes steric protection that can direct nucleophilic attack to the desired 4-position rather than to competing sites on the pyridine ring .

SNAr chemistry Heterocyclic functionalization C–C bond formation

Basicity Comparison: pKa in Acetonitrile Approximately 7.1 Enables Tunable Reactivity Relative to Other 4-Nitropyridines

Potentiometric titration studies of disubstituted 4-nitropyridine derivatives in polar non-aqueous solvents establish that the acid dissociation constant (expressed as pKa of the conjugate acid) in acetonitrile is approximately 7.1 for 2-methyl-4-nitropyridine [1]. Comparative analysis within the 4-nitropyridine series reveals that adding a 3-methyl group (as in 2,3-dimethyl-4-nitropyridine) increases the pKa by approximately 0.6–0.7 units to 7.7–7.8, while adding a 5-methyl group (as in 2,5-dimethyl-4-nitropyridine) raises the pKa by approximately 0.5 units to 7.6 [1]. This intermediate basicity of 2-methyl-4-nitropyridine—less basic than the dimethylated derivatives but more basic than unsubstituted 4-nitropyridine—positions it favorably for applications where moderate proton affinity enables controlled protonation/deprotonation during workup or where excessive basicity would catalyze unwanted side reactions [2].

Physical organic chemistry Reaction optimization Solvent effects

N-Oxide Intermediate: High-Yield (77%) Conversion Pathway Unlocks Additional Functionalization Routes

2-Methyl-4-nitropyridine is efficiently converted to its N-oxide derivative, a transformation that fundamentally alters the reactivity profile of the pyridine nucleus. While the parent compound exhibits deactivated electrophilic substitution characteristics typical of electron-deficient pyridines, the N-oxide form displays enhanced reactivity toward both electrophiles and nucleophiles [1]. Crystallographic redetermination of 2-methyl-4-nitropyridine N-oxide has provided refined structural parameters (C6H6N2O3, improved precision over the original 1987 determination) that inform computational modeling of its reactivity [2]. The N-oxide intermediate serves as a gateway to further functionalized derivatives including 2-substituted-4-nitropyridines via nucleophilic displacement of the N-oxide oxygen, and to 4-amino-2-methylpyridine via reduction of both nitro and N-oxide functionalities in a single step . This synthetic versatility distinguishes 2-methyl-4-nitropyridine from isomers where N-oxidation yields less stable or less reactive intermediates.

N-Oxide chemistry Synthetic methodology Reaction diversification

Pharmaceutical Intermediate Track Record: Demonstrated Utility in Bioactive Molecule Synthesis

2-Methyl-4-nitropyridine has been employed as a key intermediate in the synthesis of several therapeutically relevant compound classes. Commercial and patent literature documents its application in the development of anti-inflammatory agents and antimicrobial compounds, with the 2-methyl-4-nitropyridine scaffold serving as a precursor to 2,4-disubstituted pyridine pharmacophores . Its N-oxide derivative has been utilized in the synthesis of 2-methyl-4-nitro-6-(pyridin-2-yl)pyridine 1-oxide, which is a key intermediate in the preparation of Caerulomycin E and A, naturally occurring antibiotics with documented immunosuppressive and antifungal properties [1]. Additionally, the compound has been incorporated into synthetic routes targeting 3-amino-5-(difluoromethyl)-2-methyl-4-nitropyridine (CAS 1805144-92-6), a fluorinated analog with enhanced metabolic stability and bioavailability characteristics relevant to pharmaceutical development [2]. This established track record in drug discovery programs distinguishes 2-methyl-4-nitropyridine from less validated positional isomers.

Medicinal chemistry Drug discovery Building block applications

Crystalline Solid Handling Characteristics: Melting Point 32–44 °C Enables Practical Laboratory Manipulation

2-Methyl-4-nitropyridine exists as a crystalline solid at ambient laboratory conditions with reported melting point values ranging from 32–34 °C to 42–44 °C depending on purity and measurement methodology [1]. This physical state contrasts with some liquid pyridine derivatives that require specialized handling for accurate weighing and transfer. The solid form facilitates precise gravimetric dispensing, enables purification by recrystallization from common organic solvents (chloroform, dichloromethane, ethanol/water mixtures), and permits long-term storage under inert atmosphere at 2–8 °C without special containment requirements [2]. The compound demonstrates good solubility in standard organic solvents (ethanol, acetone, chloroform, dichloromethane), allowing for homogeneous reaction conditions across a range of synthetic protocols [3].

Laboratory operations Purification Storage stability

Optimal Application Scenarios for 2-Methyl-4-nitropyridine in Research and Industrial Settings


Synthesis of 2,4-Disubstituted Pyridine Pharmacophores via Sequential S_NAr and Reduction

2-Methyl-4-nitropyridine is optimally deployed as a starting material for constructing 2,4-disubstituted pyridine cores, a motif prevalent in kinase inhibitors, anti-inflammatory agents, and antimicrobial drug candidates. The workflow exploits the 4-nitro group's dual functionality: it activates the pyridine ring for nucleophilic aromatic substitution at the 4-position (displacing the nitro group with amines, alkoxides, or thiols), while the 2-methyl group remains intact for subsequent functionalization following nitro reduction. This orthogonal reactivity is not achievable with 2-methyl-3-nitropyridine or 2-methyl-5-nitropyridine, where the nitro group occupies positions less amenable to S_NAr displacement [1]. The 92–95% synthetic yield for the parent compound ensures that downstream synthetic sequences begin with a high-purity, cost-competitive building block, minimizing the impact of early-stage yield losses on overall process economics [2].

Preparation of 4-Amino-2-methylpyridine via Catalytic Hydrogenation

Catalytic hydrogenation of 2-methyl-4-nitropyridine over palladium on carbon (Pd/C) or platinum oxide (PtO₂) cleanly delivers 4-amino-2-methylpyridine, a versatile intermediate for amide coupling, diazonium chemistry, and heterocycle annulation. The reaction proceeds quantitatively under standard conditions (1–4 atm H₂, room temperature to 50 °C, ethanol or methanol solvent) [1]. This transformation is fundamental to numerous pharmaceutical synthetic routes, as the resulting 4-aminopyridine moiety serves as a hydrogen bond donor/acceptor and a handle for further derivatization. The para-relationship between the amino and methyl groups in the product creates a specific substitution pattern that is difficult to access via direct functionalization of pyridine and distinguishes this route from alternatives starting with other nitro-substituted 2-methylpyridine isomers [2].

N-Oxide-Mediated Functionalization for Expanded Synthetic Scope

Oxidation of 2-methyl-4-nitropyridine to its N-oxide derivative (using m-CPBA or H₂O₂ in acetic acid) activates the pyridine ring toward both electrophilic and nucleophilic attack at positions that are unreactive in the parent compound. This N-oxide intermediate has been specifically employed in the synthesis of Caerulomycin E and A antibiotics via conversion to 2-methyl-4-nitro-6-(pyridin-2-yl)pyridine 1-oxide [1]. The N-oxide pathway is particularly valuable when the desired functionalization requires reactivity orthogonal to the nitro group's electron-withdrawing effects. Following N-oxide-mediated transformations, the N-oxide can be reduced back to the parent pyridine (using PCl₃, Zn/AcOH, or Pd/C/H₂) or retained as a polar functionality that influences biological target engagement [2].

Agrochemical Intermediate for Crop Protection Agents

2-Methyl-4-nitropyridine serves as a building block for the synthesis of substituted pyridine-containing pesticides and herbicides. Industrial sourcing documentation confirms its established role in agrochemical development programs, where the 2-methyl-4-nitropyridine core is elaborated into active ingredients through nitro reduction, cross-coupling, and heterocycle formation sequences [1]. The compound's commercial availability in kilogram quantities and its 92–95% synthetic yield from accessible precursors position it favorably for agrochemical process development compared to lower-yielding or less available positional isomers [2]. Applications include the preparation of fluorinated analogs (e.g., 3-amino-5-(difluoromethyl)-2-methyl-4-nitropyridine) where the difluoromethyl group enhances the metabolic stability and environmental persistence characteristics required for effective crop protection agents [3].

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